(2E)-N-(2-chloro-4-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide
Description
(2E)-N-(2-chloro-4-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond. This compound features a combination of chloro, nitro, and fluoro substituents on its aromatic rings, which can impart unique chemical and physical properties.
Properties
IUPAC Name |
(E)-N-(2-chloro-4-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O3/c16-13-9-12(19(21)22)6-7-14(13)18-15(20)8-3-10-1-4-11(17)5-2-10/h1-9H,(H,18,20)/b8-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTMVHUEDVPUGR-FPYGCLRLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-chloro-4-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-nitroaniline and 4-fluorobenzaldehyde.
Condensation Reaction: The first step involves a condensation reaction between 2-chloro-4-nitroaniline and 4-fluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon to yield the corresponding amine.
Amidation: The final step involves the amidation of the amine with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, to form the desired enamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amide group or the aromatic rings, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The chloro and fluoro substituents on the aromatic rings can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, iron powder with hydrochloric acid, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used as a probe to study enzyme activity or protein-ligand interactions.
Medicine
Drug Development: Potential use in the development of pharmaceuticals due to its unique structural features.
Industry
Material Science: Application in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-N-(2-chloro-4-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like nitro and fluoro can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(2-chloro-4-nitrophenyl)-3-phenylprop-2-enamide: Lacks the fluoro substituent.
(2E)-N-(2-chloro-4-nitrophenyl)-3-(4-methylphenyl)prop-2-enamide: Contains a methyl group instead of a fluoro group.
Uniqueness
- The presence of the fluoro substituent in (2E)-N-(2-chloro-4-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide can enhance its chemical stability and influence its biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
